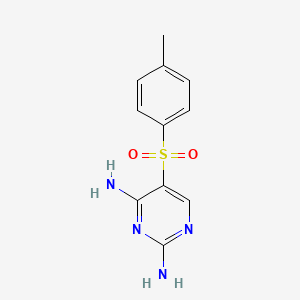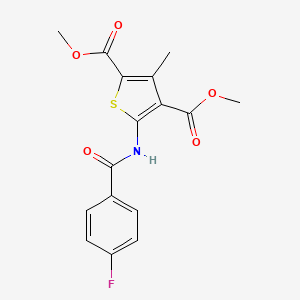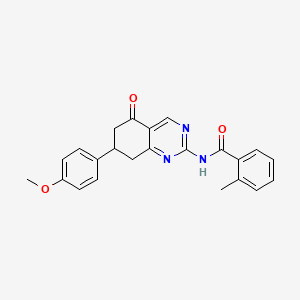
1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- typically involves the reaction of indole with formyl chloride to produce indole-2,3-dione. This intermediate is then chlorinated using thionyl chloride to yield 5-chloro-1-methylindole-2,3-dione . Industrial production methods often involve optimizing reaction conditions such as temperature, reaction time, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various substituted derivatives. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and thionyl chloride.
Scientific Research Applications
1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to multiple receptors and inhibit specific enzymes, leading to the disruption of cellular processes in cancer cells, microbes, and viruses .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- is unique compared to other indole derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
5-chloro-1-methyl-1H-indole-2,3-dione: A closely related compound with similar chemical properties.
5-chloro-2,3-dihydro-1H-inden-1-one: Another indole derivative with distinct biological activities.
Various substituted indoles: These compounds share the indole core structure but differ in their substitution patterns and biological activities.
Properties
CAS No. |
215377-40-5 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-1-(hydroxymethyl)indole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-5-1-2-7-6(3-5)8(13)9(14)11(7)4-12/h1-3,12H,4H2 |
InChI Key |
XEOFIHIFFQYKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)

![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)
